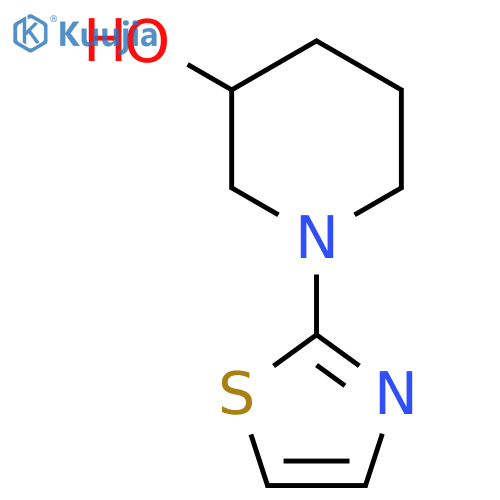Cas no 943429-98-9 (1-(1,3-thiazol-2-yl)piperidin-3-ol)

943429-98-9 structure
商品名:1-(1,3-thiazol-2-yl)piperidin-3-ol
CAS番号:943429-98-9
MF:C8H12N2OS
メガワット:184.258680343628
CID:2174467
1-(1,3-thiazol-2-yl)piperidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 1-(thiazol-2-yl)piperidin-3-ol
- 1-(1,3-thiazol-2-yl)piperidin-3-ol
-
- インチ: 1S/C8H12N2OS/c11-7-2-1-4-10(6-7)8-9-3-5-12-8/h3,5,7,11H,1-2,4,6H2
- InChIKey: TZUDQJRAYRQNOY-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1N1CCCC(C1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 156
- トポロジー分子極性表面積: 64.599
1-(1,3-thiazol-2-yl)piperidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T115161-100mg |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | T115161-1g |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 1g |
$ 475.00 | 2022-06-03 | ||
| Life Chemicals | F2167-0821-1g |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 95%+ | 1g |
$353.0 | 2023-09-06 | |
| Life Chemicals | F2167-0821-10g |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 95%+ | 10g |
$1483.0 | 2023-09-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649119-2.5g |
1-(Thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 98% | 2.5g |
¥21934.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649119-250mg |
1-(Thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 98% | 250mg |
¥5229.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649119-500mg |
1-(Thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 98% | 500mg |
¥9751.00 | 2024-04-24 | |
| Life Chemicals | F2167-0821-2.5g |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 95%+ | 2.5g |
$706.0 | 2023-09-06 | |
| Life Chemicals | F2167-0821-5g |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 95%+ | 5g |
$1059.0 | 2023-09-06 | |
| Life Chemicals | F2167-0821-0.5g |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 95%+ | 0.5g |
$335.0 | 2023-09-06 |
1-(1,3-thiazol-2-yl)piperidin-3-ol 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
943429-98-9 (1-(1,3-thiazol-2-yl)piperidin-3-ol) 関連製品
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
